Ethyl Docetaxel
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Overview
Description
Ethyl Docetaxel is a derivative of Docetaxel, a well-known chemotherapy medication used to treat various types of cancer, including breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . Docetaxel belongs to the taxane family of medications and works by disrupting the normal function of microtubules, thereby stopping cell division . This compound retains these properties but has been modified to potentially enhance its pharmacokinetic and pharmacodynamic profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Docetaxel typically involves the modification of Docetaxel through esterification reactions. One common method is the reaction of Docetaxel with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction mixture is often subjected to purification steps such as recrystallization and chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl Docetaxel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted Docetaxel analogs .
Scientific Research Applications
Ethyl Docetaxel has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential chemotherapy agent with improved pharmacokinetic properties.
Industry: Used in the development of drug delivery systems and nanoplatforms for targeted cancer therapy
Mechanism of Action
Ethyl Docetaxel exerts its effects by binding to microtubules and stabilizing them, preventing their depolymerization. This action disrupts the normal function of the cytoskeleton, leading to cell cycle arrest and apoptosis. The molecular targets include β-tubulin, and the pathways involved are related to the inhibition of mitosis and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Docetaxel: The parent compound, used widely in chemotherapy.
Paclitaxel: Another taxane family member, used in cancer treatment.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against resistant cancer cells
Uniqueness
Ethyl Docetaxel is unique due to its modified ester group, which may enhance its solubility and bioavailability compared to Docetaxel. This modification can potentially reduce side effects and improve therapeutic outcomes .
Properties
CAS No. |
154044-47-0 |
---|---|
Molecular Formula |
C44H55NO14 |
Molecular Weight |
821.917 |
InChI |
InChI=1S/C44H55NO14/c1-9-40(4,5)59-39(53)45-31(25-16-12-10-13-17-25)33(49)38(52)56-27-21-44(54)36(57-37(51)26-18-14-11-15-19-26)34-42(8,35(50)32(48)30(23(27)2)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(3)46/h10-19,27-29,31-34,36,47-49,54H,9,20-22H2,1-8H3,(H,45,53)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
InChI Key |
MQCPMAHSFASPOM-BGKJQISDSA-N |
SMILES |
CCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Synonyms |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-4,6,11-trihydroxy-9-(((2R,3S)-2-hydroxy-3-(((tert-pentyloxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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